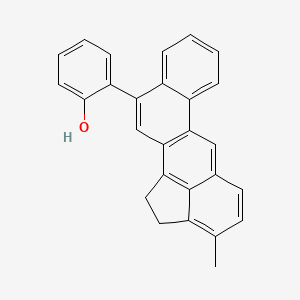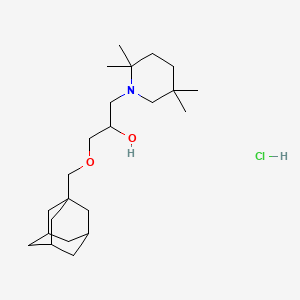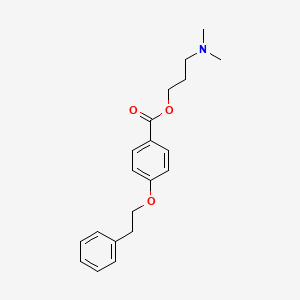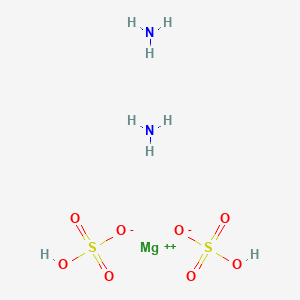
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- is a chemical compound with the molecular formula C21H16O and a molecular weight of 284.3511 . This compound is known for its unique structure, which includes a phenol group attached to a complex polycyclic aromatic hydrocarbon framework. It is also referred to as 1,2-dihydro-3-methyl benz[j]aceanthrylen-11-ol .
準備方法
The synthesis of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the polycyclic structure . Industrial production methods may vary, but they typically involve large-scale chemical reactors and stringent quality control measures to produce the compound in high purity .
化学反応の分析
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s structure is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the polycyclic aromatic framework can intercalate with DNA or interact with proteins. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
類似化合物との比較
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- can be compared with other similar compounds, such as:
1-Hydroxy-3-methylcholanthrene: Similar in structure but with different functional groups.
3-Methylcholanthren-1-ol: Another related compound with variations in the aromatic ring system.
15-Hydroxy-20-methylcholanthrene: A compound with additional hydroxyl groups and methyl substitutions.
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- .
特性
CAS番号 |
56803-43-1 |
|---|---|
分子式 |
C27H20O |
分子量 |
360.4 g/mol |
IUPAC名 |
2-(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-11-yl)phenol |
InChI |
InChI=1S/C27H20O/c1-16-10-11-17-14-23-19-6-2-3-7-20(19)24(21-8-4-5-9-26(21)28)15-25(23)22-13-12-18(16)27(17)22/h2-11,14-15,28H,12-13H2,1H3 |
InChIキー |
XYLWWURMPDIFDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=C(C5=CC=CC=C54)C6=CC=CC=C6O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)



![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)



![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)


